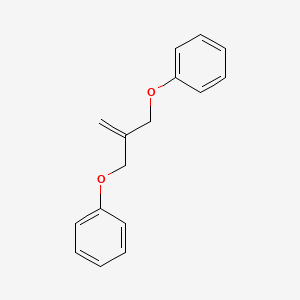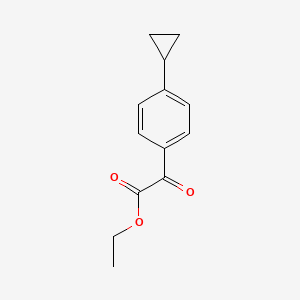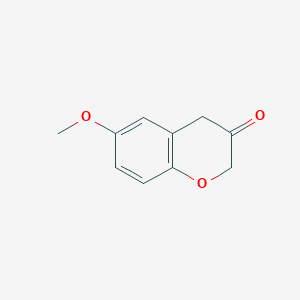
6-Methoxychroman-3-on
Übersicht
Beschreibung
6-Methoxychroman-3-one, also known as Daphnetin, is a natural coumarin derivative extracted from Daphne odora. It is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular weight of 6-Methoxychroman-3-one is 178.19 . The structure of chromanone is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
The complexes Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) with 3- (anilinomethylene)-2-methoxychroman-4-one were synthesized and characterized by elemental analysis, conductivity, infrared and UV–Vis spectroscopy, 1 H NMR, X-ray diffraction patterns, magnetic susceptibility, and thermal analysis (TG/DTG/DSC) .Physical And Chemical Properties Analysis
The physical form of 6-Methoxychroman-3-one is solid . The boiling point is 389.5±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Therapeutisches Gerüst
Chromanone, einschließlich 6-Methoxychroman-3-on, ist eine bedeutende heterocyclische Verbindung, die in der pharmazeutischen Chemie als Baustein für die Isolierung, das Design und die Synthese neuartiger Leitstrukturen dient . Sie zeigt eine breite Palette pharmakologischer Aktivitäten .
Antitumoraktivität
Natürliche und synthetische Chromanon-Analoga, einschließlich this compound, zeigen verschiedene biologische Aktivitäten wie Antitumoraktivität . Tatsächlich wurde eine neue Reihe von 3-Benzyliden-4-chromanonen synthetisiert und in vitro gegen humane Krebszelllinien getestet .
Inhibitor des Tumornekrosefaktors-α (TNF-α)
Es wurde festgestellt, dass Chromanon-Analoga TNF-α, ein Zellsignalisierungsprotein, das an systemischer Entzündung beteiligt ist, hemmen .
Antidiabetische Aktivität
Chromanone-Analoga haben sich als potenzielle Antidiabetika erwiesen .
Antioxidative Aktivität
Chromanone-Analoga, einschließlich this compound, haben antioxidative Eigenschaften gezeigt .
Antimikrobielle und antifungale Aktivitäten
Es wurde festgestellt, dass Chromanon-Analoga antimikrobielle und antifungale Aktivitäten besitzen .
ROCK2-Inhibitor
(S)-6-Methoxy-chroman-3-carbonsäure (4-Pyridin-4-yl-phenyl)-amid, ein Derivat von this compound, wurde als Hemmstoff von ROCK2 gefunden, einer Proteinkinase, die an verschiedenen Krankheiten beteiligt ist .
Antivirale Aktivität
Chromanone-Analoga haben sich als potenzielle antivirale Mittel erwiesen .
Wirkmechanismus
Target of Action
6-Methoxychroman-3-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone analogs have been found to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets . .
Mode of Action
Chromanone analogs have been found to exhibit diverse biological activities, suggesting that they interact with their targets in various ways . For instance, some chromanone analogs have been found to display antiparasitic activity by targeting pteridine reductase-1 .
Biochemical Pathways
Given the diverse biological activities of chromanone analogs, it is likely that 6-methoxychroman-3-one affects multiple pathways .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s pharmacokinetic profile .
Result of Action
Chromanone analogs have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These effects suggest that 6-Methoxychroman-3-one may have similar activities.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Methoxychroman-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Methoxychroman-3-one has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . This interaction suggests its potential as a therapeutic agent in neurodegenerative diseases. Additionally, 6-Methoxychroman-3-one interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby enhancing cholinergic transmission . This inhibition is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Cellular Effects
6-Methoxychroman-3-one exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Methoxychroman-3-one has been found to affect the phosphorylation of proteins involved in the AKT signaling pathway, which plays a critical role in cell survival and proliferation . This modulation can lead to altered cell growth and apoptosis, making 6-Methoxychroman-3-one a potential candidate for cancer therapy. Furthermore, 6-Methoxychroman-3-one has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxychroman-3-one involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 6-Methoxychroman-3-one binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, 6-Methoxychroman-3-one has been shown to inhibit the activity of pteridine reductase-1, an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for neurotransmitter synthesis . This inhibition can lead to altered neurotransmitter levels and impact neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxychroman-3-one have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 6-Methoxychroman-3-one is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that 6-Methoxychroman-3-one can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 6-Methoxychroman-3-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, 6-Methoxychroman-3-one can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
6-Methoxychroman-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 6-Methoxychroman-3-one, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 6-Methoxychroman-3-one also influence its pharmacokinetics and bioavailability, impacting its therapeutic efficacy.
Transport and Distribution
The transport and distribution of 6-Methoxychroman-3-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, 6-Methoxychroman-3-one can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 6-Methoxychroman-3-one within tissues is also influenced by its lipophilicity, allowing it to cross cell membranes and reach target sites .
Subcellular Localization
The subcellular localization of 6-Methoxychroman-3-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 6-Methoxychroman-3-one has been found to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular localization of 6-Methoxychroman-3-one can influence its activity, as interactions with different biomolecules in distinct cellular compartments can lead to varied biological effects.
Eigenschaften
IUPAC Name |
6-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSCSSLJIBBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554167 | |
| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-25-3 | |
| Record name | 6-Methoxychroman-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76322-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


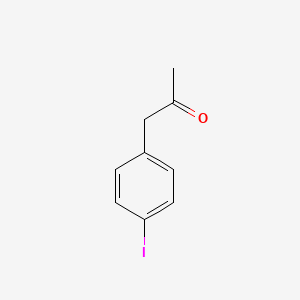



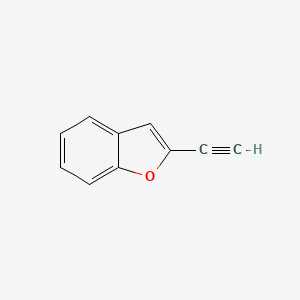
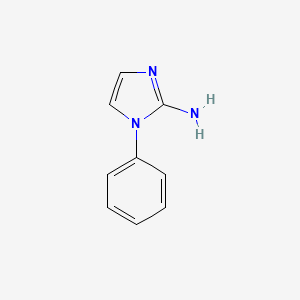
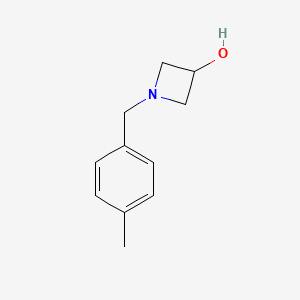
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)

